N-(4-Hydroxyphenyl)Pivalamide
Overview
Description
N-(4-Hydroxyphenyl)Pivalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pivalamide group attached to a hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)Pivalamide typically involves the reaction of 4-hydroxyaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Hydroxyaniline+Pivaloyl Chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Hydroxyphenyl)Pivalamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has indicated its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(4-Hydroxyphenyl)Pivalamide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group on the phenyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pivalamide group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)Retinamide: Known for its anticancer properties.
N-(4-Ethoxyphenyl)Pivalamide: Used as an internal standard in analytical chemistry.
N-(4-Hydroxyphenyl)Acetamide:
Uniqueness: N-(4-Hydroxyphenyl)Pivalamide stands out due to its unique combination of a hydroxyphenyl ring and a pivalamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKNXQMWWGBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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